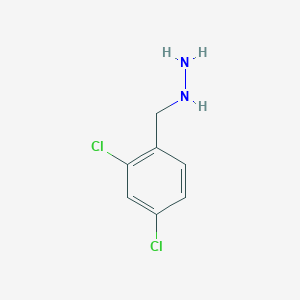

2,4-Dichloro-benzyl-hydrazine

Description

Historical Context and Significance in Chemical Synthesis

The history of chemical synthesis dates back to the 19th century, with groundbreaking discoveries that demonstrated the ability to create organic compounds in the laboratory. mcgill.ca The development of synthetic dyes, such as mauveine by William Henry Perkin in 1856, marked a turning point, paving the way for the industrial-scale production of a wide range of chemical substances. mcgill.ca In the decades that followed, chemists developed a vast arsenal (B13267) of synthetic methods, enabling the construction of increasingly complex molecules with specific functionalities.

The synthesis of hydrazine (B178648) derivatives, including 2,4-dichloro-benzyl-hydrazine, is part of this broader historical narrative. Hydrazines are a class of inorganic compounds containing a nitrogen-nitrogen single bond, and their introduction into organic molecules has been a key strategy for creating diverse molecular architectures. The reaction of a substituted benzyl (B1604629) halide with hydrazine hydrate (B1144303) is a common method for producing benzylhydrazines. The significance of these compounds lies in their ability to serve as versatile intermediates in the synthesis of a wide range of heterocyclic compounds, which are cyclic compounds containing atoms of at least two different elements in their rings.

Strategic Position as a Key Intermediate in Organic Chemistry

The strategic importance of this compound in organic chemistry stems from its role as a key intermediate in the synthesis of a variety of complex molecules, particularly nitrogen-containing heterocycles. smolecule.com These heterocyclic scaffolds are of immense interest due to their prevalence in natural products and their wide range of biological activities.

One of the primary applications of this compound is in the synthesis of hydrazones. Hydrazones are formed through the reaction of a hydrazine with an aldehyde or ketone. These compounds are not only stable but also exhibit a range of biological activities, including antimicrobial and antifungal properties. The synthesis of hydrazones with a 2,4-dichloro moiety has been a focus of research aimed at developing new antibacterial and antifungal agents.

Furthermore, this compound is a valuable precursor for the synthesis of pyrazole (B372694) derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, and they are known for their anti-inflammatory and analgesic properties. The reaction of this compound with various aldehydes can lead to the formation of substituted pyrazoles through cyclization reactions.

The versatility of this compound as a synthetic intermediate is further demonstrated by its use in the construction of more complex molecular frameworks. For instance, it has been employed in the synthesis of pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide derivatives, which have been investigated as potential dual inhibitors of acetylcholinesterase (AChE) and beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), two enzymes implicated in the pathology of Alzheimer's disease.

The general synthetic utility of hydrazine derivatives is well-established in the construction of various heterocyclic systems. For example, the reaction of thiosemicarbazide (B42300) with 3,4-dichlorobenzyl chloride, a related compound, leads to the formation of a triazole derivative, highlighting the broader applicability of dichlorobenzyl-containing intermediates in heterocyclic synthesis.

The following table provides a summary of the key applications of this compound as a synthetic intermediate:

| Application | Description |

| Hydrazone Synthesis | Reaction with aldehydes or ketones to form hydrazones with potential antimicrobial and antifungal activities. |

| Pyrazole Synthesis | Used as a precursor in the synthesis of pyrazole derivatives with anti-inflammatory and analgesic properties. |

| Alzheimer's Disease Research | Employed in the synthesis of dual inhibitors of AChE and BACE1. |

| Heterocyclic Chemistry | A building block for a variety of nitrogen-containing heterocyclic compounds. |

Overview of Current Research Trajectories

Current research involving this compound and related compounds is largely focused on the development of new bioactive molecules for a range of therapeutic applications. The unique electronic properties conferred by the dichlorinated phenyl ring, combined with the reactivity of the hydrazine group, make it an attractive starting material for medicinal chemists.

One significant research trajectory is the continued exploration of hydrazone derivatives for their antimicrobial properties. With the rise of antibiotic resistance, there is a pressing need for new classes of antibacterial and antifungal agents. The synthesis and biological evaluation of novel hydrazones derived from this compound represent an active area of investigation.

Another prominent area of research is the design and synthesis of enzyme inhibitors. As demonstrated by the work on AChE and BACE1 inhibitors, the 2,4-dichlorobenzyl moiety can be incorporated into molecules designed to interact with specific biological targets. This approach is central to modern drug discovery and is being applied to a wide range of diseases.

The development of novel synthetic methodologies is also a key aspect of current research. mdpi.com Chemists are continually seeking more efficient and environmentally friendly ways to construct complex molecules. This includes the development of new catalytic systems and reaction conditions for the synthesis of heterocyclic compounds from intermediates like this compound. Recent advances in metal-catalyzed and organocatalytic reactions are expanding the toolkit available for these synthetic transformations. beilstein-journals.orgmdpi.com

Furthermore, the principles of medicinal chemistry, such as structure-activity relationship (SAR) studies, are being applied to optimize the biological activity of compounds derived from this compound. nih.gov By systematically modifying the structure of these molecules and evaluating their effects on biological systems, researchers can identify key features that contribute to their therapeutic potential.

The following table summarizes the key research trajectories involving this compound:

| Research Trajectory | Focus | Potential Impact |

| Antimicrobial Drug Discovery | Synthesis and evaluation of new hydrazone derivatives. | Development of new treatments for bacterial and fungal infections. |

| Enzyme Inhibition | Design of targeted inhibitors for diseases like Alzheimer's. | New therapeutic strategies for a range of diseases. |

| Synthetic Methodology | Development of efficient and sustainable synthetic routes. | Improved access to complex and valuable molecules. |

| Medicinal Chemistry | Optimization of biological activity through SAR studies. nih.gov | More potent and selective drug candidates. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2,4-dichlorophenyl)methylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8Cl2N2/c8-6-2-1-5(4-11-10)7(9)3-6/h1-3,11H,4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOXMLBBLTBHKOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CNN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80578994 | |

| Record name | [(2,4-Dichlorophenyl)methyl]hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80578994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51421-37-5 | |

| Record name | [(2,4-Dichlorophenyl)methyl]hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51421-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [(2,4-Dichlorophenyl)methyl]hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80578994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,4 Dichlorobenzyl Hydrazine

Classical Synthetic Approaches

Traditional methods for synthesizing (2,4-Dichlorobenzyl)hydrazine primarily rely on well-established reaction mechanisms, offering reliability and scalability.

Reaction of Halogenated Benzyl (B1604629) Precursors with Hydrazine (B178648) Derivatives

A cornerstone of classical synthesis involves the reaction of a halogenated precursor, typically 2,4-dichlorobenzyl chloride, with hydrazine or its derivatives. This approach leverages the nucleophilic character of hydrazine to displace the halide from the benzyl group.

Nucleophilic Substitution Strategies

The primary mechanism for this transformation is a bimolecular nucleophilic substitution (SN2) reaction. In this process, hydrazine hydrate (B1144303) acts as the nucleophile, attacking the electrophilic benzylic carbon of the 2,4-dichlorobenzyl halide. This one-step reaction forms a new carbon-nitrogen bond, leading to the desired benzylhydrazine (B1204620) product.

A general procedure involves dissolving the substituted benzyl halide, such as 2,4-dichlorobenzyl chloride, in a suitable solvent like ethanol. chemicalbook.com An excess of hydrazine hydrate is then added, and the mixture is stirred, often at room temperature, until the reaction is complete as monitored by techniques like Thin-Layer Chromatography (TLC). chemicalbook.com The resulting product is typically isolated as a hydrochloride salt by adding aqueous hydrochloric acid, which facilitates precipitation and purification. chemicalbook.com The use of hydrazine as a potent nucleophile is a well-documented strategy in the synthesis of various hydrazine derivatives. semanticscholar.org

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction parameters is crucial to maximize the yield of (2,4-Dichlorobenzyl)hydrazine while minimizing the formation of by-products, such as the double-alkylation product where two benzyl groups attach to the same hydrazine molecule. Key parameters for optimization include temperature, solvent, molar ratio of reactants, and the presence of a base.

Continuous and steady addition of the benzyl halide to the hydrazine solution, rather than adding it in portions, can help maintain a low concentration of the electrophile and reduce the formation of unwanted bis-hydrazide by-products. google.com Temperature control is also vital; some related hydrazide syntheses have found that maintaining temperatures between -10°C and 0°C can positively influence both reaction rates and yields. rsc.org Using a significant molar excess of hydrazine hydrate helps to ensure that the benzyl halide preferentially reacts with a fresh hydrazine molecule, thus suppressing the formation of the di-substituted by-product. lookchem.com

The table below summarizes key parameters for optimizing the synthesis.

| Parameter | Condition | Rationale |

| Molar Ratio | High excess of hydrazine hydrate (e.g., 10:1) | Minimizes formation of di-substituted by-products. chemicalbook.com |

| Solvent | Ethanol | Effectively dissolves both the benzyl halide and hydrazine hydrate. chemicalbook.com |

| Temperature | Room Temperature or Cooled (-10°C to 0°C) | Balances reaction rate with selectivity; cooling can improve yields in similar reactions. chemicalbook.comrsc.org |

| Addition Method | Continuous, slow addition of benzyl halide | Maintains a low concentration of the electrophile to reduce side reactions. google.com |

| Work-up | Acidification with HCl | Facilitates isolation and purification of the product as a stable hydrochloride salt. chemicalbook.com |

Exploration of Alternative Synthetic Routes

Beyond direct nucleophilic substitution, alternative pathways for synthesizing benzylhydrazines have been explored. One significant alternative involves a multi-step process starting from a corresponding benzaldehyde (B42025).

This route begins with the reaction of 2,4-dichlorobenzaldehyde (B42875) with hydrazine hydrate to form the corresponding hydrazone, (2,4-dichlorobenzylidene)hydrazine. google.com This condensation reaction is typically carried out at room temperature in a solvent like methanol (B129727) or tetrahydrofuran (B95107) (THF). google.com The intermediate hydrazone is then reduced to the final benzylhydrazine product. A common method for this reduction is catalytic hydrogenation, using a catalyst such as palladium on carbon (Pd/C) under a pressurized hydrogen atmosphere (e.g., 50 psi) at a slightly elevated temperature (e.g., 35°C). google.com This pathway provides a valuable alternative, particularly when the corresponding benzaldehyde is more readily available or cost-effective than the benzyl halide.

Novel and Sustainable Chemistry Approaches

In line with the growing emphasis on environmental responsibility in chemical manufacturing, new synthetic methods are being developed that align with the principles of green chemistry.

Development of Green Synthesis Techniques

Microwave irradiation can dramatically reduce reaction times from several hours, typical for conventional heating, to just a few minutes. researchgate.net This method is significantly more energy-efficient and often leads to higher yields and product purity. egranth.ac.in Furthermore, these reactions can sometimes be performed under solvent-free conditions, which eliminates the environmental and economic costs associated with solvent use and disposal. egranth.ac.inresearchgate.net For example, a conventional method for preparing a hydrazide might require 6-9 hours of heating, whereas a microwave-assisted green method can achieve a higher yield in just 60-200 seconds. researchgate.net

The following table compares a conventional synthesis approach for hydrazides with a green, microwave-assisted method, illustrating the significant improvements offered by sustainable techniques. researchgate.net

| Metric | Conventional Method (Process 1) | Green Method (Process 2) | Improvement |

| Heating Time | 6-9 hr | 60-200 s | 162-360 times less |

| Energy Consumption (KWh) | 6-9 | 0.015-0.050 | 180-400 times less |

| Overall Yield (%) | 77.0 | 90 | 13% Increase |

| E(nvironmental) Factor | 4.5 | 0.3 | 93.3% Reduction |

| Atom Economy (%) | 62.3 | 79.1 | 16.8% Increase |

These green approaches, while often developed for hydrazides, demonstrate a clear path toward more sustainable and efficient synthesis of related compounds like (2,4-Dichlorobenzyl)hydrazine. egranth.ac.in

Catalytic Systems for Enhanced Efficiency

The synthesis of (2,4-Dichlorobenzyl)hydrazine can be significantly enhanced through the use of various catalytic systems. These systems primarily focus on the efficient reduction of the intermediate (2,4-Dichlorobenzyl)hydrazone, which is formed from the condensation of 2,4-Dichlorobenzaldehyde and hydrazine. Catalytic methods offer advantages such as milder reaction conditions, higher yields, and improved selectivity compared to traditional stoichiometric reducing agents. The primary catalytic strategies include catalytic hydrogenation, transfer hydrogenation, and reductive amination with various metal and organocatalysts.

One of the most common and effective methods for the synthesis of substituted benzylhydrazines is the catalytic hydrogenation of the corresponding hydrazone. This method involves the use of a metal catalyst, typically from the platinum group, and a hydrogen source. A patent for the synthesis of the structurally similar 2,4-bis(trifluoromethyl)benzylhydrazine details a process where the hydrazone intermediate is reduced via catalytic hydrogenation. google.com This suggests a highly analogous and effective pathway for the synthesis of (2,4-Dichlorobenzyl)hydrazine.

Another prominent catalytic approach is reductive amination. This can be performed in a one-pot reaction where the aldehyde and hydrazine are reacted in the presence of a reducing agent and a catalyst. Various catalytic systems have been developed for reductive amination, offering different levels of efficiency and substrate scope. For instance, borohydride (B1222165) exchange resin (BER) in combination with nickel acetate (B1210297) in methanol has been shown to be an effective system for the reductive amination of aldehydes and ketones with hydrazine. koreascience.kr This system provides a less expensive and less toxic alternative to commonly used cyanoborohydrides. koreascience.kr

Recent advancements in catalysis have also introduced biocatalytic and organocatalytic systems for similar transformations. Imine reductases (IREDs) have emerged as efficient biocatalysts for the reductive amination of a wide range of carbonyls with hydrazines. nih.gov This enzymatic approach offers high selectivity and operates under mild conditions. nih.gov Organocatalytic reductive amination, for example using trichlorosilane (B8805176) in the presence of dimethylformamide (DMF), presents another metal-free alternative that tolerates a wide variety of functional groups. nih.gov

Below is a summary of various catalytic systems applicable to the synthesis of (2,4-Dichlorobenzyl)hydrazine, primarily through the reduction of the (2,4-Dichlorobenzyl)hydrazone intermediate.

| Catalyst System | Substrate Example | Reducing Agent/Conditions | Solvent | Yield (%) | Reference |

| Pd/C | 2,4-bis(trifluoromethyl)benzal hydrazone | H₂ (50 psi), 35°C | Methanol | High (not specified) | google.com |

| Borohydride Exchange Resin (BER)-Nickel Acetate | Benzaldehyde | Hydrazine, Reflux | Methanol | 70 | koreascience.kr |

| Imine Reductase (IRED) from Myxococcus stipitatus | Various aldehydes and ketones | NADH, Glucose-6-phosphate dehydrogenase | Phosphate buffer | Not specified | nih.gov |

| Trichlorosilane/DMF | Various aldimines | Trichlorosilane | Toluene or CH₂Cl₂ | High (not specified) | nih.gov |

| Cp*Ir complexes | Ketones | Ammonium formate | Not specified | High (not specified) | organic-chemistry.org |

Mechanistic Investigations of 2,4 Dichloro Benzyl Hydrazine Reactions

Nucleophilic Reactivity of the Hydrazine (B178648) Moiety

The hydrazine group (-NH-NH2) is characterized by the presence of lone pairs of electrons on the nitrogen atoms, making it a potent nucleophile. In 2,4-dichloro-benzyl-hydrazine, this inherent nucleophilicity is modulated by the electronic and steric influences of the 2,4-dichlorobenzyl substituent. The most common reactions driven by this nucleophilicity involve the formation of hydrazones through reaction with aldehydes and ketones. libretexts.org

The general mechanism for this nucleophilic addition begins with the attack of the terminal nitrogen of the hydrazine moiety on the electrophilic carbonyl carbon. libretexts.org This initial attack leads to the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule result in the formation of a stable carbon-nitrogen double bond, characteristic of a hydrazone.

Analysis of Reaction Kinetics and Thermodynamics

The rate and feasibility of reactions involving this compound are governed by kinetic and thermodynamic principles. Kinetic studies focus on the reaction rate and the factors that influence it, while thermodynamics determines the position of the chemical equilibrium and the spontaneity of the reaction.

Below is an interactive data table with representative Gibbs free energy values from a computational study of a related substituted hydrazine reaction, illustrating the type of thermodynamic data used in mechanistic analysis.

| Reaction Step | Species | Relative Gibbs Free Energy (kcal/mol) |

| Initial Interaction | Pre-reaction Complex (PRC) | 8.4 |

| First Transition State | TS1 | 27.4 |

| First Intermediate | I1 | -5.3 |

| Second Transition State | TS2 (Deprotonation) | -4.26 |

| Second Intermediate | I2 | -12.4 |

| Final Product Formation | Product Complex | -46.8 |

Note: Data is illustrative and based on a computational study of a copper-catalyzed reaction of (E)-4-(2-(4-(dimethylamino)benzylidene)hydrazineyl)benzonitrile, not this compound. It serves to exemplify the thermodynamic landscape of a related mechanistic pathway.

Influence of Electronic and Steric Effects on Reactivity

The reactivity of the hydrazine moiety in this compound is significantly influenced by the electronic and steric properties of the 2,4-dichlorobenzyl group.

Electronic Effects: The two chlorine atoms on the benzyl (B1604629) ring are electron-withdrawing groups. Through inductive effects, they pull electron density away from the aromatic ring and, subsequently, from the benzylic carbon. This electronic pull can slightly decrease the electron density on the adjacent hydrazine moiety, thereby reducing its nucleophilicity compared to unsubstituted benzylhydrazine (B1204620). A less electron-rich nucleophile will generally react more slowly with electrophiles.

Steric Effects: Steric hindrance refers to the slowing of chemical reactions due to the physical bulk of substituents. quora.comquora.com The 2,4-dichlorobenzyl group is relatively bulky. This bulk can impede the approach of the hydrazine's nucleophilic nitrogen atom to the electrophilic center of a reaction partner, particularly if the electrophile is also sterically demanding. chemistrytalk.orgmasterorganicchemistry.com This "crowding" at the reaction site can raise the activation energy of the reaction, leading to a slower reaction rate. quora.com Therefore, while the electronic effects slightly deactivate the nucleophile, the steric effects can play a more dominant role in controlling reaction rates by physically obstructing the reaction pathway.

Elucidation of Reaction Pathways and Intermediate Formation

Determining the precise sequence of bond-making and bond-breaking events, along with the identification of transient intermediates, is crucial for a complete understanding of a reaction mechanism.

Experimental and Computational Mechanistic Studies

Modern mechanistic studies employ a combination of experimental techniques and computational modeling to map out reaction pathways.

Experimental Approaches: Techniques like stopped-flow spectroscopy can be used to monitor rapid reactions and detect the formation of short-lived intermediates. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for characterizing intermediates, sometimes allowing for their direct observation under specific reaction conditions. Isotopic labeling studies, where an atom is replaced by its isotope (e.g., using deuterated hydrazine), can help trace the path of atoms throughout a reaction, confirming mechanistic steps like proton transfers.

Computational Studies: Quantum chemical calculations, particularly using Density Functional Theory (DFT), have become indispensable for elucidating reaction mechanisms. researchgate.net These methods allow for the calculation of the potential energy surface of a reaction, identifying the lowest energy path from reactants to products. Key structures along this path, including transition states and intermediates, can be modeled, and their energies calculated. This provides quantitative data on activation barriers and reaction thermodynamics, offering a detailed picture of the mechanism at a molecular level. For instance, calculations can confirm that the initial nucleophilic attack is followed by a dehydration step to form the final hydrazone product.

Understanding Rearrangement Processes and Side Reactions

In addition to the primary reaction pathway, it is important to consider potential rearrangements and side reactions that can lead to unexpected products.

Rearrangement Processes: While not commonly reported for simple hydrazone formations, reactions involving benzyl groups can sometimes undergo rearrangement. For example, the Sommelet-Hauser rearrangement involves certain benzyl quaternary ammonium salts. slideshare.net More relevantly, the benzyl group itself has been observed to rearrange to an o-tolyl group under certain Grignard reaction conditions. Although this specific rearrangement has not been documented for this compound, it highlights a potential, albeit likely minor, pathway for benzyl-containing moieties. Other classes of rearrangements, such as the benzilic acid rearrangement, proceed under different conditions and with different substrates but underscore the diversity of molecular reorganizations in organic chemistry. wikipedia.orglibretexts.org

Side Reactions: The outcome of a nucleophilic addition can be influenced by the nature of the reactants. If the electrophile is an α,β-unsaturated carbonyl compound, the hydrazine can act as a soft nucleophile, potentially leading to a 1,4-conjugate addition (Michael addition) as a competing side reaction to the standard 1,2-addition at the carbonyl carbon. libretexts.org The balance between these two pathways is often dictated by reaction conditions and the specific structures of the reactants.

Application in Advanced Organic Synthesis and Scaffold Design

Utilization as a Synthon in Heterocyclic Chemistry

2,4-Dichlorobenzylhydrazine serves as a valuable synthon in the construction of a variety of heterocyclic compounds. The presence of the hydrazine (B178648) moiety, coupled with the electronically modified dichlorinated phenyl ring, imparts specific reactivity that can be harnessed for the synthesis of complex cyclic structures.

Hydrazones are a class of organic compounds characterized by the R₁R₂C=NNH₂ structure. The formation of hydrazones from 2,4-dichlorobenzylhydrazine involves a condensation reaction with aldehydes and ketones. This reaction is a cornerstone of its application in synthesis, as the resulting hydrazones are stable intermediates that can be further modified.

The general reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazine onto the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by the elimination of a water molecule to form the C=N double bond characteristic of a hydrazone.

General Reaction Scheme:

The 2,4-dichloro substitution on the benzyl (B1604629) group can influence the reactivity of the hydrazine and the properties of the resulting hydrazone through electronic and steric effects. These hydrazone derivatives are often crystalline solids, which facilitates their purification and characterization.

Interactive Table: Examples of Hydrazone Derivatives from Substituted Aldehydes

| Aldehyde Reactant | Resulting Hydrazone Product Name |

| Benzaldehyde (B42025) | N'-(phenylmethylidene)-2-(2,4-dichlorobenzyl)hydrazide |

| 4-Nitrobenzaldehyde | N'-(4-nitrobenzylidene)-2-(2,4-dichlorobenzyl)hydrazide |

| Salicylaldehyde | N'-(2-hydroxybenzylidene)-2-(2,4-dichlorobenzyl)hydrazide |

The hydrazone derivatives of 2,4-dichlorobenzylhydrazine are valuable precursors for the synthesis of various nitrogen-containing heterocycles, most notably triazoles. 1,2,4-Triazoles, for instance, can be synthesized through the oxidative cyclization of hydrazones derived from aldehydes.

One common method involves the reaction of the hydrazone with a suitable oxidizing agent, which promotes the formation of a new nitrogen-nitrogen bond and subsequent ring closure to form the stable triazole ring. The specific reaction conditions and reagents can be tailored to control the regioselectivity of the final product. The synthesis of 1,2,4-triazole derivatives can be achieved through the reaction of hydrazines with compounds containing a carbon-nitrogen triple bond (nitriles) or through the cyclization of intermediates like thiosemicarbazides.

While direct synthesis examples starting from 2,4-dichlorobenzylhydrazine are not extensively documented in readily available literature, the general principles of triazole synthesis from hydrazine derivatives are well-established.

Schiff bases are compounds containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen. While the term is often used interchangeably with hydrazones in broader contexts, in a stricter sense, Schiff bases are formed from primary amines and carbonyl compounds. However, the reaction of hydrazines with aldehydes and ketones to form hydrazones is a closely related and important transformation.

A notable example of a related reaction involves the synthesis of a hydrazone Schiff base from 2,4-dinitrophenylhydrazine and 2,4-dichlorobenzaldehyde (B42875). ajol.inforesearchgate.net In this reaction, the hydrazine nitrogen acts as the nucleophile, attacking the carbonyl carbon of the aldehyde. ajol.inforesearchgate.net This reaction is mechanistically similar to the formation of hydrazones from 2,4-dichlorobenzylhydrazine. The resulting product is a stable, often crystalline solid. ajol.inforesearchgate.net

Reaction of 2,4-dinitrophenylhydrazine with 2,4-dichlorobenzaldehyde:

This reaction produces (E)-1-(2,4-dichlorobenzylidene)-2-(2,4-dinitrophenyl)hydrazine. ajol.inforesearchgate.net The formation of this Schiff base is confirmed through techniques like FTIR spectroscopy, which shows the characteristic C=N stretching frequency. ajol.inforesearchgate.net

Interactive Table: Spectroscopic Data for a Related Schiff Base

| Compound | Key FTIR Peak (C=N stretch) | Melting Point (°C) |

| (E)-1-(2,4-dichlorobenzylidene)-2-(2,4-dinitrophenyl)hydrazine | ~1618 cm⁻¹ | 220 |

Data is for a structurally related compound and is illustrative of the characterization of such molecules.

Development of Medicinal Chemistry Scaffolds

The 2,4-dichlorobenzylhydrazine motif is an attractive starting point for the development of novel medicinal chemistry scaffolds. The presence of the dichlorinated phenyl ring allows for the exploration of halogen bonding and other specific interactions with biological targets, while the hydrazine linker provides a point for further chemical elaboration.

The design of novel frameworks based on 2,4-dichlorobenzylhydrazine often involves the derivatization of the hydrazine moiety to introduce new functional groups and build more complex molecular architectures. This can include acylation, alkylation, and the formation of heterocyclic rings as discussed previously.

The resulting benzylhydrazine-based frameworks can be designed to mimic the structural features of known pharmacophores or to present functional groups in a specific three-dimensional arrangement to interact with a target protein. The rigidity of the phenyl ring combined with the flexibility of the hydrazine linker allows for a degree of conformational control in the designed molecules.

To create a library of compounds for biological screening, diverse substitution patterns can be introduced on the benzylhydrazine (B1204620) scaffold. While the starting material is fixed with the 2,4-dichloro pattern, modifications can be made to the hydrazine part of the molecule.

For example, a variety of aldehydes and ketones with different electronic and steric properties can be used to generate a diverse set of hydrazone derivatives. Furthermore, the resulting hydrazones can be subjected to a range of subsequent reactions to introduce further diversity. This approach allows for the systematic exploration of the chemical space around the 2,4-dichlorobenzylhydrazine core, increasing the chances of identifying compounds with desired biological activities. The exploration of different substitution patterns is a key strategy in modern drug discovery to optimize the potency, selectivity, and pharmacokinetic properties of lead compounds.

Catalytic Applications in Organic Transformations

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of 2,4-Dichloro-benzyl-hydrazine in solution. By analyzing the chemical shifts, coupling constants, and correlations, a complete assignment of all proton and carbon signals can be achieved.

The ¹H-NMR spectrum of this compound is expected to display distinct signals corresponding to the aromatic, benzylic, and hydrazine (B178648) protons. The electron-withdrawing effects of the two chlorine atoms and the electronic environment of the benzyl (B1604629) and hydrazine moieties dictate the specific chemical shifts (δ) and splitting patterns.

The aromatic region is predicted to show three signals for the three non-equivalent protons on the benzene (B151609) ring.

The proton at position 6 (H-6), being adjacent to the electron-donating benzylhydrazine (B1204620) group, is expected to be the most upfield of the aromatic protons. It should appear as a doublet due to coupling with H-5.

The proton at position 5 (H-5) will be split by both H-6 and H-3, resulting in a doublet of doublets.

The proton at position 3 (H-3), situated between two chlorine atoms, would be the most deshielded and is expected to appear as a doublet from coupling to H-5.

The benzylic methylene (B1212753) protons (CH₂) are chemically equivalent and are expected to produce a sharp singlet, as there are no adjacent protons to cause splitting. The hydrazine protons (NH and NH₂) typically appear as broad singlets and their chemical shifts can vary significantly depending on the solvent, concentration, and temperature. These signals can be confirmed by their disappearance upon D₂O exchange.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic H-6 | ~7.25 | d | J = 8.4 Hz |

| Aromatic H-5 | ~7.38 | dd | J = 8.4, 2.1 Hz |

| Aromatic H-3 | ~7.50 | d | J = 2.1 Hz |

| Benzylic CH₂ | ~4.05 | s | N/A |

| Hydrazine NH-NH₂ | Variable (broad) | s (br) | N/A |

A proton-decoupled ¹³C-NMR spectrum of this compound should exhibit seven distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts are influenced by the hybridization and the electronic environment.

The benzylic carbon (CH₂) is expected in the aliphatic region.

The six aromatic carbons will appear in the downfield region (120-140 ppm). Four of these are proton-bearing (CH), and two are quaternary carbons bonded to the chlorine atoms (C-Cl) or the benzyl group (C-CH₂). The carbons directly attached to the electronegative chlorine atoms (C-2 and C-4) are expected to be shifted further downfield compared to the other aromatic carbons.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Benzylic CH₂ | ~55.0 |

| Aromatic C-6 | ~127.8 |

| Aromatic C-5 | ~129.5 |

| Aromatic C-3 | ~131.0 |

| Aromatic C-4 (C-Cl) | ~132.5 |

| Aromatic C-2 (C-Cl) | ~134.0 |

| Aromatic C-1 (C-CH₂) | ~136.0 |

Two-dimensional (2D) NMR experiments are crucial for making unambiguous assignments of the proton and carbon signals.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. For this compound, an HSQC spectrum would show a cross-peak connecting the benzylic CH₂ proton singlet to the benzylic carbon signal. It would also display three cross-peaks in the aromatic region, definitively linking each aromatic proton (H-3, H-5, H-6) to its corresponding carbon atom (C-3, C-5, C-6). chemsrc.com

Correlation Spectroscopy (COSY): A COSY spectrum reveals proton-proton coupling relationships. It would show a cross-peak between the H-5 and H-6 signals, confirming their ortho coupling. A weaker cross-peak between H-5 and H-3 would confirm their meta coupling. chemsrc.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound and to study its fragmentation pattern upon ionization, which aids in structural confirmation.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to four or more decimal places. This precision allows for the unambiguous determination of the compound's elemental formula. For this compound (C₇H₈Cl₂N₂), the presence of two chlorine atoms results in a characteristic isotopic pattern for the molecular ion peak [M]⁺•. The relative abundance of the isotopes ³⁵Cl and ³⁷Cl (approximately 3:1 ratio) leads to three peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 9:6:1.

The theoretical exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value, with an expected deviation of less than 5 ppm, confirming the elemental composition C₇H₉Cl₂N₂⁺.

| Ion Formula | Species | Calculated Exact Mass (m/z) |

|---|---|---|

| C₇H₈³⁵Cl₂N₂ | [M]⁺• | 190.0064 |

| C₇H₉³⁵Cl₂N₂ | [M+H]⁺ | 191.0143 |

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. In a GC-MS analysis, this compound would first be separated from other components in a mixture based on its boiling point and interaction with the GC column, yielding a characteristic retention time. Upon elution from the GC column, the molecule enters the mass spectrometer, where it is ionized (typically by electron impact, EI) and fragmented. researchgate.net

The resulting mass spectrum provides a molecular fingerprint. The most characteristic fragmentation pathway for benzyl derivatives is the cleavage of the benzylic C-N bond. This would result in the formation of a highly stable 2,4-dichlorobenzyl cation, which may rearrange to the even more stable 2,4-dichlorotropylium ion. slideshare.net This fragment would also exhibit the characteristic 9:6:1 isotopic pattern for two chlorine atoms.

| Predicted Fragment Ion (m/z) | Identity | Notes |

|---|---|---|

| 190/192/194 | [C₇H₈Cl₂N₂]⁺• | Molecular Ion (M⁺•) |

| 159/161/163 | [C₇H₅Cl₂]⁺ | Base Peak; loss of •NHNH₂ |

| 124/126 | [C₇H₅Cl]⁺• | Loss of •NHNH₂ and Cl• |

| 89 | [C₇H₅]⁺ | Loss of •NHNH₂ and 2 Cl• |

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of 2,4-Dichlorobenzylhydrazine is expected to exhibit characteristic absorption bands corresponding to its distinct structural features: the hydrazine moiety (-NH-NH2), the methylene bridge (-CH2-), and the dichlorinated aromatic ring.

The N-H stretching vibrations of the hydrazine group are typically observed in the region of 3400-3200 cm⁻¹. Primary amines and hydrazines often show two bands in this region, corresponding to asymmetric and symmetric stretching modes. msu.edu The C-H stretching vibrations of the aromatic ring are expected to appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group will produce signals in the 3000-2850 cm⁻¹ range. libretexts.org

The presence of the benzene ring is further confirmed by C=C stretching vibrations, which typically appear in the 1600-1450 cm⁻¹ region. libretexts.org The substitution pattern on the ring can also influence the spectrum. Bending vibrations for C-H bonds on the aromatic ring provide additional structural information. Finally, the C-Cl stretching vibrations for the two chlorine atoms attached to the benzene ring are expected in the fingerprint region, typically below 800 cm⁻¹.

Table 1: Expected FT-IR Vibrational Frequencies for 2,4-Dichlorobenzylhydrazine

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydrazine (N-H) | Asymmetric & Symmetric Stretch | 3400 - 3200 | Medium-Weak |

| Hydrazine (N-H) | Scissoring Bend | 1650 - 1550 | Medium |

| Aromatic (C-H) | Stretch | 3100 - 3000 | Medium-Weak |

| Methylene (C-H) | Asymmetric & Symmetric Stretch | 3000 - 2850 | Medium |

| Aromatic (C=C) | Ring Stretch | 1600 - 1450 | Medium-Strong |

| Benzene Ring | Overtone/Combination Bands | 2000 - 1665 | Weak |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The technique is particularly sensitive to conjugated systems, such as the aromatic ring in 2,4-Dichlorobenzylhydrazine. The absorption of UV light promotes electrons from a lower energy π orbital to a higher energy π* orbital (π → π* transition).

The dichlorinated benzene ring is the primary chromophore in this molecule. The presence of chlorine atoms as substituents on the benzene ring can cause a bathochromic (red) shift, moving the absorption maxima (λmax) to longer wavelengths compared to unsubstituted benzene. libretexts.org Molecules with aromatic rings typically exhibit one or more strong absorption bands in the near-UV region (200-400 nm). msu.edu For 2,4-Dichlorobenzylhydrazine, characteristic absorptions corresponding to the π → π* transitions of the aromatic system are expected. The electronic transitions associated with the hydrazine group (n → σ*) occur at shorter wavelengths, often below the typical measurement range of standard spectrophotometers.

Table 2: Expected UV-Vis Absorption Data for 2,4-Dichlorobenzylhydrazine

| Chromophore | Electronic Transition | Expected λmax (nm) |

|---|---|---|

| Dichlorinated Benzene Ring | π → π* | ~210 - 230 |

Chromatographic Separation and Purity Assessment

Chromatography is indispensable for separating components of a mixture and assessing the purity of a compound. Various chromatographic techniques are applicable to the analysis of 2,4-Dichlorobenzylhydrazine.

Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. For the analysis of 2,4-Dichlorobenzylhydrazine, a GC system equipped with a capillary column and a suitable detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), would be appropriate. The choice of the stationary phase is critical; a non-polar or medium-polarity column would likely provide good separation.

However, hydrazine derivatives can be thermally labile, potentially leading to decomposition in the high-temperature environment of the GC injection port. longdom.org To mitigate this, derivatization of the hydrazine moiety may be necessary, or carefully optimized conditions with a lower injection temperature should be employed. When coupled with a mass spectrometer (GC-MS), this technique not only separates the compound but also provides its mass spectrum, which is invaluable for structural confirmation.

Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is a versatile technique for the separation and purification of a wide range of compounds. For 2,4-Dichlorobenzylhydrazine, a reversed-phase HPLC method would be highly effective. This typically involves a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water or methanol (B129727) and water.

Detection is commonly achieved using a UV detector set to a wavelength where the compound exhibits strong absorbance, as determined by its UV-Vis spectrum. scribd.com HPLC is particularly useful for assessing the purity of a sample by detecting and quantifying any impurities present. semanticscholar.org

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used extensively in synthetic organic chemistry to monitor the progress of a reaction. chemistryhall.comukessays.com In the synthesis of 2,4-Dichlorobenzylhydrazine, TLC can be used to track the consumption of the starting materials and the appearance of the product. libretexts.org

A small spot of the reaction mixture is applied to a TLC plate (typically coated with silica (B1680970) gel, a polar stationary phase), which is then placed in a chamber containing a suitable mobile phase (eluent). rochester.edu As the eluent moves up the plate, the components of the mixture travel at different rates depending on their polarity and affinity for the stationary and mobile phases. By spotting the starting material, the reaction mixture, and a "co-spot" (both starting material and reaction mixture in the same lane), one can visually assess the reaction's progress. libretexts.orgrochester.edu The spots can be visualized under a UV lamp, as the aromatic ring in the compound will absorb UV light. The disappearance of the starting material spot and the appearance of a new product spot with a different Retention Factor (Rf) value indicate that the reaction is proceeding. chemistryhall.com

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its ability to accurately model molecular systems. researchgate.net DFT calculations for 2,4-Dichloro-benzyl-hydrazine and its derivatives are typically performed using hybrid functionals like B3LYP combined with a suitable basis set, such as 6-31G(d), to achieve a balance between computational cost and accuracy. researchgate.net These calculations provide a wealth of information about the molecule's electronic properties.

Geometry Optimization and Conformation Analysis

The first step in computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For molecules with flexible bonds, like the N-N and C-N bonds in benzyl (B1604629) hydrazine (B178648) derivatives, conformational analysis is crucial to identify the lowest energy conformer. researchgate.net

In a theoretical study on N,N'-di(ortho-substituted benzyl) hydrazine, a related compound, geometries were optimized using the B3LYP/6-31G(d) method. researchgate.net The analysis revealed that the twist angle of the two phenyl groups relative to the central N-N bond significantly influences the molecule's stability. researchgate.net For this compound, similar calculations would reveal the preferred orientation of the 2,4-dichlorophenyl group with respect to the hydrazine moiety, taking into account steric and electronic effects of the chlorine atoms. The optimized geometry provides the foundation for all subsequent electronic structure calculations.

Table 1: Selected Optimized Geometrical Parameters for a Substituted Benzyl Hydrazine Derivative (DBH(H))

| Parameter | Bond Length (Å) / Angle (°) |

| N-N | 1.44 |

| C-N | 1.28 |

| C-C (phenyl) | 1.39 - 1.49 |

| C-H | 1.08 - 1.09 |

| C-N-N | 111.9 |

| C-C-C (phenyl) | 118.4 - 121.2 |

Data adapted from a theoretical study on N,N'-dibenzalhydrazine (DBH(H)), a related structure, calculated at the B3LYP/6-31G(d) level of theory. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density and the nature of bonding within a molecule. nih.gov It examines interactions between filled (donor) and vacant (acceptor) orbitals, providing a quantitative measure of hyperconjugative interactions and charge transfer. nih.gov

For a molecule like this compound, NBO analysis would reveal significant interactions. In a study on a similar hydrazine derivative, NBO analysis confirmed the presence of strong intermolecular hydrogen bonds. nih.gov For this compound, key interactions would likely involve the lone pairs on the nitrogen atoms and the antibonding orbitals of the phenyl ring and C-Cl bonds. The stabilization energies (E(2)) calculated in NBO analysis quantify the strength of these interactions.

Table 2: Hypothetical NBO Analysis for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) N | σ(C-Cl) | Value |

| LP(1) N | π(C-C) phenyl | Value |

| σ(C-H) | σ*(N-N) | Value |

This table is illustrative. Specific values would require a dedicated NBO calculation for this compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. irjweb.com A smaller HOMO-LUMO gap suggests higher reactivity. nih.gov

In studies of related hydrazine derivatives, the HOMO is often localized on the hydrazine and phenyl moieties, while the LUMO is distributed over the aromatic ring system. imist.ma For this compound, the electron-withdrawing chlorine atoms would be expected to lower the energy of both the HOMO and LUMO, potentially affecting the HOMO-LUMO gap.

Table 3: Frontier Molecular Orbital Energies and Energy Gap for a Substituted Benzyl Hydrazine Derivative (DBH(H))

| Parameter | Energy (eV) |

| EHOMO | -5.92 |

| ELUMO | -1.33 |

| ΔE (HOMO-LUMO Gap) | 4.59 |

Data adapted from a theoretical study on N,N'-dibenzalhydrazine (DBH(H)), calculated at the B3LYP/6-31G(d) level of theory. researchgate.net

Global Reactivity Descriptors (e.g., Hardness, Softness)

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity. irjweb.com These include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2.

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating the molecule's polarizability.

Electronegativity (χ): The ability of a molecule to attract electrons, calculated as χ = -(EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons, calculated as ω = χ² / (2η).

These descriptors are valuable in predicting the reactive behavior of this compound in various chemical environments.

Table 4: Calculated Global Reactivity Descriptors for a Substituted Benzyl Hydrazine Derivative (DBH(H))

| Descriptor | Value (eV) |

| Chemical Hardness (η) | 2.295 |

| Chemical Softness (S) | 0.436 |

| Electronegativity (χ) | 3.625 |

| Electrophilicity Index (ω) | 2.859 |

Data derived from the HOMO and LUMO energies of N,N'-dibenzalhydrazine (DBH(H)). researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for studying the excited states of molecules and predicting their electronic absorption spectra. mdpi.com

UV-Vis Absorption Spectra Simulation

TD-DFT calculations can simulate the UV-Vis absorption spectrum of a molecule by calculating the energies of electronic transitions from the ground state to various excited states. rajpub.com The results provide the absorption wavelengths (λmax) and the corresponding oscillator strengths (f), which are related to the intensity of the absorption bands. rajpub.com

For this compound, TD-DFT calculations would likely predict electronic transitions corresponding to π → π* and n → π* excitations within the molecule. The presence of the 2,4-dichlorophenyl group would influence the positions of these absorption bands. A study on a related hydrazine derivative showed that the calculated UV-Vis spectra were in good agreement with experimental data. qnl.qa

Table 5: Simulated UV-Vis Absorption Data for a Substituted Benzyl Hydrazine Derivative (DBH(H))

| Transition | λmax (nm) | Oscillator Strength (f) |

| S0 → S1 | 311.96 | 0.81 |

| S0 → S2 | 240.24 | 0.00 |

| S0 → S3 | 233.19 | 0.00 |

Data adapted from a theoretical study on N,N'-dibenzalhydrazine (DBH(H)), calculated using the ZINDO method. researchgate.net

Vibrational Spectra Simulation

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is a key technique for identifying and characterizing molecules. Computational simulations of vibrational spectra are instrumental in assigning the vibrational modes observed in experimental spectra.

For this compound, a theoretical vibrational analysis would typically be performed using DFT calculations, often with a basis set like 6-311++G(d,p). This process involves:

Geometry Optimization: The first step is to find the most stable three-dimensional arrangement of the atoms in the molecule, its equilibrium geometry.

Frequency Calculation: Once the optimized geometry is obtained, the vibrational frequencies and their corresponding intensities for both IR and Raman spectra are calculated.

The results of these calculations are often presented in a data table that lists the calculated vibrational frequencies, the IR and Raman intensities, and the assignment of each frequency to a specific type of molecular motion (e.g., C-H stretching, N-H bending, C-Cl stretching). By comparing the simulated spectrum with an experimental one, researchers can confirm the structure of the synthesized compound and gain a deeper understanding of its bonding characteristics.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity. The MEP map illustrates the electrostatic potential on the surface of the molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For this compound, an MEP map would be generated from the optimized molecular structure. Different colors are used to represent the electrostatic potential:

Red: Indicates regions of high electron density, representing the most negative electrostatic potential. These are typically sites prone to electrophilic attack.

Blue: Indicates regions of low electron density, representing the most positive electrostatic potential. These are sites that are susceptible to nucleophilic attack.

Green: Represents regions of neutral or near-zero electrostatic potential.

The MEP map of this compound would likely show negative potential around the nitrogen atoms of the hydrazine group and the chlorine atoms, due to the high electronegativity of these atoms. Conversely, the hydrogen atoms of the hydrazine and benzyl groups would be expected to have a positive potential. This information is crucial for understanding how the molecule might interact with other molecules, including biological targets.

Nonlinear Optical (NLO) Properties Prediction

Nonlinear optical (NLO) materials are of great interest for their potential applications in optoelectronics, such as in optical switching and frequency conversion. Computational chemistry plays a vital role in the design and prediction of NLO properties of new materials.

The NLO properties of this compound could be predicted by calculating its electric dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) using DFT methods. These calculations provide a quantitative measure of the molecule's response to an external electric field. A high value of first-order hyperpolarizability is a key indicator of a material's potential for second-order NLO applications.

The predicted NLO properties are often benchmarked against those of a standard NLO material, such as urea, to assess their potential. The presence of electron-donating (the hydrazine group) and electron-withdrawing (the dichlorobenzyl group) moieties in this compound suggests that it might exhibit interesting NLO properties due to intramolecular charge transfer.

Quantum Chemical Studies on Reactivity and Stability

Quantum chemical calculations can provide a wealth of information about the reactivity and stability of a molecule. These studies often focus on the analysis of the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

For this compound, the energies and spatial distributions of the HOMO and LUMO would be calculated.

HOMO: Represents the ability of the molecule to donate electrons. A higher HOMO energy indicates a greater tendency to act as an electron donor.

LUMO: Represents the ability of the molecule to accept electrons. A lower LUMO energy suggests a greater propensity to act as an electron acceptor.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity and lower stability.

From these FMO energies, various global reactivity descriptors can be calculated, such as:

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Electronegativity (χ): The ability of an atom to attract electrons.

Chemical Hardness (η): A measure of the resistance to charge transfer.

Chemical Softness (S): The reciprocal of chemical hardness.

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule.

These descriptors provide a quantitative framework for understanding and predicting the chemical behavior of this compound.

Development of Chemical Probes for Research Applications

Design Principles for Hydrazine-Selective Probes

The design of effective hydrazine-selective probes hinges on creating a molecule that interacts specifically with hydrazine (B178648) over other biologically and environmentally relevant species. The core of such a probe consists of a fluorophore (the signaling unit) linked to a recognition site (the reactive unit). The selectivity is often achieved by exploiting the unique nucleophilicity of hydrazine, which can trigger specific chemical reactions that other amines or analytes cannot.

Common strategies involve reactions like hydrazone formation or the cleavage of specific functional groups by hydrazine. nih.gov For instance, the design of the HyP-2 probe is based on an ortho-methoxy-methyl-ether (o-MOM) assisted retro-aza-Henry type reaction, which is highly selective for hydrazine. nih.gov Another approach is the use of a double reaction site strategy, which can enhance the atomic utilization of the probe. researchgate.net Key design considerations include high selectivity, sensitivity, rapid response time, and stability under various pH and temperature conditions. mdpi.com The regulation mechanisms governing the fluorescent output include intramolecular charge transfer (ICT), photoinduced electron transfer (PET), fluorescence resonance energy transfer (FRET), and aggregation-induced emission (AIE). researchgate.net

Fluorescent probes for hydrazine are typically classified as "turn-off," "turn-on," or ratiometric based on their signal response. researchgate.net

Turn-Off Mechanism: In this design, the probe is initially fluorescent. Upon reaction with hydrazine, a process such as photoinduced electron transfer (PET) is initiated, which quenches the fluorescence, causing the signal to turn "off".

Turn-On Mechanism: This is the more common and often preferred mechanism. The probe is initially in a non-fluorescent or weakly fluorescent state. The reaction with hydrazine converts the probe into a highly fluorescent product, leading to a significant increase in emission intensity. researchgate.net This "off-on" response provides a high signal-to-background ratio, making detection more sensitive. nih.gov For example, the probe HyP-2 utilizes the cleavage of a dicyanovinyl moiety, a molecular rotor that typically quenches fluorescence, to induce a significant fluorescence enhancement upon reaction with hydrazine. nih.gov Similarly, the BPN probe exhibits a near-infrared "turn-on" response at 725 nm in the presence of hydrazine. rsc.org The mechanism can also involve the opening of a spirolactam ring, which restores the conjugated structure of a fluorophore like rhodamine, thereby switching the fluorescence "on". mdpi.com

Ratiometric Mechanism: Ratiometric probes exhibit a shift in their emission wavelength upon binding with the analyte. researchgate.net This provides a built-in self-calibration for detection, as it relies on the ratio of fluorescence intensities at two different wavelengths, making it less susceptible to variations in probe concentration or instrument efficiency. researchgate.net The probe TNQ, for example, is a ratiometric two-photon fluorescent probe for hydrazine. nih.gov

| Probe Name | Mechanism Type | Principle | Emission Change | Reference |

| HyP-2 | Turn-On | Retro-aza-Henry type reaction | Significant enhancement at 495 nm | nih.gov |

| BPN | Turn-On | Donor–π–acceptor (D–π–A) | NIR emission at 725 nm | rsc.org |

| Probe 1 | Turn-On | Hydrazine-selective reaction | 30.5-fold enhancement at 560 nm | rsc.org |

| Rh-Hyd | Turn-On | Spirolactam ring-opening | Fluorescence "on" at 551 nm | mdpi.com |

| TNQ | Ratiometric | Quinoline-based platform | Ratiometric signal shift | nih.govnih.gov |

Two-photon fluorescent probes represent an advanced class of imaging agents that are excited by the simultaneous absorption of two lower-energy photons. This approach offers several advantages for biological imaging, including deeper tissue penetration, reduced phototoxicity, and lower background fluorescence.

A ratiometric two-photon fluorescent probe, TNQ, was developed based on a quinoline platform for the highly selective detection of hydrazine. nih.govnih.gov TNQ demonstrated large two-photon absorption cross-sections (a measure of the efficiency of two-photon absorption), with a maximum value of 250 GM at 710 nm. nih.govnih.gov Upon reaction with hydrazine, the spectral properties of the probe change, allowing for ratiometric detection. nih.gov The significant two-photon absorption cross-sections of both the probe and its reaction product with hydrazine make it well-suited for imaging in living systems. nih.gov These probes have been successfully used to detect hydrazine in living cells under two-photon excitation with low cytotoxicity. nih.gov

| Probe Name | Platform | Max. Two-Photon Cross-Section (δₘₐₓ) | Excitation Wavelength | Application | Reference |

| TNQ | Quinoline | 250 GM | 710 nm | Live cell imaging, hydrazine vapor detection | nih.govnih.gov |

Applications in Bioimaging Research

Fluorescent probes are invaluable tools for bioimaging research, allowing for the visualization and detection of specific analytes like hydrazine within complex biological environments. Their ability to function in aqueous media and within living cells provides a direct means to study the cellular and organismal effects of hydrazine exposure. nih.govnih.gov Probes with features like near-infrared (NIR) emission are particularly advantageous for in vivo studies due to better tissue penetration. rsc.org

Numerous studies have demonstrated the successful application of hydrazine-selective fluorescent probes for imaging in living cells. These probes must be cell-permeable to enter the cell and detect intracellular hydrazine.

For example, the probe TNQ was shown to be cell-permeable and effective for detecting hydrazine in living cells with low cytotoxicity. nih.gov The probe TZPzine-1, developed from a thiazepine backbone, was successfully used for imaging hydrazine in living HeLa cells. mdpi.com Confocal microscopy images showed a significant increase in fluorescence within the cells after incubation with hydrazine, and the fluorescence intensity correlated with the hydrazine concentration. mdpi.com Similarly, the probe Che-Dcv was used for the bioimaging of hydrazine in living H1975 cells. rsc.org The BPN probe, with its NIR emission and aqueous solubility, is also suitable for live-cell imaging with low toxicity. rsc.org These studies confirm that fluorescent probes can be used to monitor hydrazine uptake and distribution at the cellular level. mdpi.com

| Probe Name | Cell Line | Key Finding | Reference |

| TNQ | Not specified | Cell-permeable, low cytotoxicity under two-photon excitation | nih.govnih.gov |

| TZPzine-1 | HeLa cells | Concentration-dependent fluorescence enhancement observed | mdpi.com |

| Probe 1 | HeLa cells | Able to detect hydrazine in cells | rsc.org |

| BPN | Not specified | Suitable for live cell imaging due to NIR emission | rsc.org |

| Che-Dcv | H1975 cells | Successful bioimaging of hydrazine in living cells | rsc.org |

| QYL-1 | MCF-7 cells | Application in living cells demonstrated | nih.gov |

Beyond cellular studies, fluorescent probes are being applied to non-clinical in vivo research in whole organisms. These applications are critical for understanding the biodistribution and physiological effects of hydrazine in a living system. When planning in vivo fluorescence imaging experiments, it is crucial to consider the pharmacokinetic and dynamic properties of the probe, such as its circulation, accumulation at the target site, and clearance from the body. youtube.com The use of appropriate controls, including positive, negative, and naive animals, is essential for confirming the specificity of the signal. youtube.com

The water-soluble, red-emitting probe XT-HZ was successfully applied for imaging N₂H₄ in zebrafish, demonstrating its utility in a whole-organism model. nih.gov Another probe, QYL-1, was used for the first time to track hydrazine in the root tips of Arabidopsis thaliana, showcasing the potential for monitoring hydrazine in plants. nih.gov This bridges a gap in understanding the circulation of hydrazine through the environment and into the food chain. nih.gov

Environmental Monitoring Probes for Hydrazine Detection

Given that hydrazine is a significant environmental pollutant, the development of probes for its detection in environmental samples is crucial for safety and regulatory monitoring. spectroscopyonline.comnih.gov An ideal environmental probe should be highly sensitive, selective, and capable of functioning in complex matrices like water and soil. nih.govrsc.org The detection limit should be below the threshold limit value of 10 ppb set by the U.S. Environmental Protection Agency (EPA). frontiersin.org

Many fluorescent probes have demonstrated practical utility for environmental analysis. The probe HyP-2 showed high sensitivity (0.05 ppb) and a fast response time (< 5 min) in various water samples and soil. nih.gov The BPN probe was also successfully used to sense hydrazine in water and soil samples. rsc.org Researchers at Jiangnan University developed the MCM-OMe probe, which can reliably detect trace levels of hydrazine in soil and water samples, with a detection limit significantly below the EPA's guideline threshold. spectroscopyonline.com

To facilitate on-site and real-time monitoring, probes have been incorporated into user-friendly devices. Test paper strips coated with probes like Che-Dcv and BPN can detect hydrazine in both solutions and as a vapor. rsc.orgrsc.org Furthermore, wearable sensors and hydrogel-based sensing labels have been fabricated, allowing for the immediate visual detection of hydrazine traces on surfaces or in the air, which is vital for workplace safety. spectroscopyonline.comnih.gov

| Probe Name | Sample Type | Detection Limit (DL) | Key Features | Reference |

| HyP-2 | Water, Soil, Vapor | 0.05 ppb | Fast response (< 5 min), turn-on response | nih.gov |

| BPN | Water, Soil, Vapor | 0.45 nM (0.014 ppb) | NIR emission, used in TLC paper strips | rsc.org |

| MCM-OMe | Water, Soil, Food | Below EPA threshold | Low-cost, ratiometric response | spectroscopyonline.com |

| TZPzine-1 | Water | 50 nM (1.6 ppb) | High selectivity, stable in various pH/temperatures | mdpi.com |

| TPB | Soil, Plants | 40 nM (1.28 ppb) | Ultrafast detection (< 10 s), used in wearable sensors | nih.gov |

| OCYB | Water | 78 nM (2.5 ppb) | Water-soluble, large Stokes shift | frontiersin.org |

| XT-HZ | Water | 63 nM (2.0 ppb) | Red-emitting, excellent water solubility | nih.gov |

| ZWQ-2 | Water, Soil, Food | 1.05 nM (0.034 ppb) | 550-fold fluorescence enhancement | rsc.org |

Water and Soil Sample Analysis

The detection and quantification of 2,4-Dichloro-benzyl-hydrazine in environmental matrices such as water and soil are critical for monitoring its presence and potential impact. Due to the reactive nature of hydrazines, analytical methods often involve a derivatization step to enhance stability and improve chromatographic performance. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most common techniques employed for the analysis of hydrazine derivatives.

For water and soil sample analysis, a preliminary extraction step is necessary to isolate the target compound from the sample matrix. Solid-phase extraction (SPE) is a widely used technique for the pre-concentration and cleanup of water samples. In the case of soil samples, methods like Soxhlet extraction, ultrasonic extraction, or accelerated solvent extraction (ASE) can be employed using appropriate solvents to efficiently extract this compound.

Following extraction, derivatization is often performed. A common approach for hydrazines is the reaction with an aldehyde or ketone to form a stable hydrazone. For instance, reaction with p-dimethylaminobenzaldehyde yields a colored product that can be detected spectrophotometrically, or the derivative can be analyzed by HPLC with UV detection. For more sensitive and specific analysis, derivatization with a reagent that introduces a fluorophore or a group suitable for mass spectrometric detection is preferred.

Gas chromatography, particularly when coupled with a halogen-specific detector (XSD) or a mass spectrometer (MS), is a powerful tool for the analysis of chlorinated compounds like this compound. Derivatization is also typically required for GC analysis to reduce the polarity of the hydrazine group and improve its volatility and chromatographic peak shape.

Hypothetical Research Findings for HPLC Analysis of this compound in Water Samples:

A hypothetical study on the determination of this compound in spiked water samples using HPLC with UV detection after derivatization with 2,4-dinitrobenzaldehyde could yield the following results:

| Parameter | Value |

| HPLC Column | C18 (4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile (B52724):Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 365 nm |

| Retention Time of Derivative | 8.2 min |

| Limit of Detection (LOD) | 0.5 µg/L |

| Limit of Quantification (LOQ) | 1.5 µg/L |

| Recovery from Spiked Water | 92-98% |

| Relative Standard Deviation (RSD) | < 5% |

Interactive Data Table: Hypothetical Recovery of this compound from Spiked Soil Samples using GC-MS

| Spiked Concentration (ng/g) | Extraction Method | Derivatizing Agent | Mean Recovery (%) | RSD (%) |

| 10 | Ultrasonic Extraction | Pentafluorobenzaldehyde | 88.5 | 6.2 |

| 50 | Accelerated Solvent Extraction | Pentafluorobenzaldehyde | 93.2 | 4.8 |

| 100 | Soxhlet Extraction | Pentafluorobenzaldehyde | 91.7 | 5.5 |

Vapor Detection Methodologies

The detection of this compound in the vapor phase is important for assessing inhalation exposure risks and for leak detection in industrial settings. Due to the low vapor pressure of many hydrazine derivatives, sensitive analytical techniques are required for their detection in air.

Commonly, vapor samples are collected by drawing a known volume of air through a sorbent tube containing a material like silica (B1680970) gel, XAD resins, or a filter impregnated with an acidic solution to trap the basic hydrazine compound. After sample collection, the trapped analyte is desorbed using a suitable solvent and analyzed using chromatographic techniques similar to those for water and soil samples.

Direct-reading instruments for the real-time detection of hydrazines in the air are also available, although their specificity for a particular substituted hydrazine like this compound may be limited. These instruments often rely on electrochemical sensors or photoionization detectors (PIDs).

For highly sensitive and specific vapor detection, methods involving derivatization followed by laboratory analysis are preferred. For example, air can be passed through an impinger containing a derivatizing reagent in solution. The resulting stable derivative can then be analyzed by HPLC or GC-MS.

Hypothetical Research Findings for Vapor Detection of this compound:

A research study might explore the use of a sorbent tube coated with a derivatizing agent for the collection and subsequent GC-MS analysis of this compound vapor.

| Parameter | Value |

| Sorbent Material | Silica gel coated with 2-nitrobenzaldehyde |

| Sampling Flow Rate | 200 mL/min |

| Sampling Time | 60 min |

| Desorption Solvent | Acetonitrile |

| Analytical Method | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Limit of Detection (LOD) | 0.1 µg/m³ |

| Limit of Quantification (LOQ) | 0.3 µg/m³ |

| Recovery from Sorbent | 95-102% |

Interactive Data Table: Hypothetical Comparison of Vapor Detection Methods

| Method | Principle | Derivatization Required | Limit of Detection (µg/m³) | Specificity |

| Electrochemical Sensor | Oxidation/Reduction | No | 10 | Low to Moderate |

| Photoionization Detector | UV Ionization | No | 5 | Low |

| Sorbent Tube/GC-MS | Chromatography/MS | Yes | 0.1 | High |

| Impinger/HPLC-UV | Chromatography/UV-Vis | Yes | 1 | Moderate to High |

Emerging Trends and Future Research Directions

Integration with Advanced Materials Science

The integration of 2,4-Dichloro-benzyl-hydrazine into advanced materials is a promising area of exploration. Its distinct functionalities—the reactive hydrazine (B178648) group and the electronically modified dichlorinated benzene (B151609) ring—make it a candidate for creating materials with tailored properties.

One potential application lies in the development of stimuli-responsive polymers . researchgate.netmit.eduresearchgate.netnih.govrsc.orgrsc.org The hydrazine moiety can form hydrazones with aldehydes and ketones, a reaction that is often reversible under acidic conditions. This dynamic covalent chemistry could be harnessed to create polymers that change their structure or properties in response to pH changes. nih.gov For instance, this compound could be incorporated as a side chain or a cross-linker in a polymer network. Exposure to an acidic environment could cleave the hydrazone bonds, leading to the disassembly of the polymer matrix and the release of an encapsulated payload. The dichlorobenzyl group would influence the polymer's hydrophobicity and thermal stability.

Another avenue is the synthesis of novel metal-organic frameworks (MOFs) . nih.govfrontiersin.orgnih.gov MOFs are crystalline materials constructed from metal ions or clusters coordinated to organic ligands. While no MOFs containing this compound have been reported, its hydrazine group could coordinate with metal centers, and the dichlorobenzyl portion could be further functionalized to act as a linker. The presence of chlorine atoms could enhance the gas sorption properties of the resulting MOF due to favorable interactions with certain gas molecules. nih.gov

Below is a hypothetical data table illustrating the potential properties of a stimuli-responsive polymer incorporating this compound.

| Property | Value at pH 7.4 | Value at pH 5.0 |

| Swelling Ratio | 5.8 | 15.2 |

| Drug Release (%) after 24h | 15 | 85 |

| Mechanical Strength (MPa) | 12.5 | 3.1 |

| This table is illustrative and based on the expected behavior of pH-responsive hydrazone-based polymers. |

Automation and High-Throughput Synthesis Methodologies